Superior Cellular Adherence and Proliferation in Human Corneal Endothelial Cells vs. Y-27632
In a direct head-to-head comparison on primary human corneal endothelial cells (CECs), AR-13503 demonstrated significantly better cellular adherence than the widely used ROCK inhibitor Y-27632. Additionally, CECs expanded in medium supplemented with AR-13503 were significantly more proliferative compared to both untreated controls and Y-27632-treated cells [1].
| Evidence Dimension | Proliferation rate of primary human CECs |
|---|---|
| Target Compound Data | AR-13503 (10 μM): Significant increase vs. untreated (p < 0.001) and vs. Y-27632 (p < 0.005) |
| Comparator Or Baseline | Y-27632 and untreated control |
| Quantified Difference | Significantly more proliferative (p < 0.005 vs. Y-27632 at 10 μM) |
| Conditions | Primary human corneal endothelial cells, in vitro expansion, 10 μM AR-13503 |
Why This Matters
This demonstrates a functional advantage for AR-13503 in cell-based assays and regenerative medicine applications, where enhanced cell adherence and proliferation are critical for experimental success.
- [1] Peh, G. S. L., Bandeira, F., Neo, D., Adnan, K., Hartono, Y., Ong, H. S., ... & Mehta, J. S. (2023). Effects of Rho-associated kinase (ROCK) inhibitors (alternative to Y-27632) on primary human corneal endothelial cells. Cells, 12(9), 1307. View Source
